2-(1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine
Description
Structural Features and IUPAC Nomenclature
The structure of this compound is characterized by three key components that define its chemical identity. The primary scaffold is the imidazo[1,2-a]pyridine ring system, which consists of a fused bicyclic 5-6 heterocycle containing two nitrogen atoms. This core structure provides the foundation for various substitution patterns that can modify its chemical and biological properties.
The compound features two significant substituents: a 1,3-benzodioxol-5-yl group at position 2 and a nitro group at position 6. The 1,3-benzodioxol moiety (also known as the methylenedioxy group) is a cyclic acetal that forms a five-membered ring with two oxygen atoms connected by a methylene bridge. This structural element is found in numerous natural products and pharmacologically active compounds. The nitro group at position 6 introduces additional electronic properties that influence the overall reactivity and potential applications of the molecule.
The IUPAC nomenclature of this compound follows systematic rules for naming heterocyclic compounds:
- The parent structure is identified as "imidazo[1,2-a]pyridine," indicating a fused ring system
- The locant "[1,2-a]" specifies the fusion pattern between the imidazole and pyridine rings
- The substituents are numbered according to the conventional numbering system for this heterocycle
- The position of each substituent is indicated by the appropriate locant number (2 for the benzodioxolyl group and 6 for the nitro group)
The systematic construction of the name proceeds as follows:
- The parent structure: imidazo[1,2-a]pyridine
- The 6-nitro substituent: 6-nitro
- The 2-(1,3-benzodioxol-5-yl) substituent: 2-(1,3-benzodioxol-5-yl)
Combining these elements yields the complete IUPAC name: this compound.
Historical Context in Heterocyclic Chemistry
The development of imidazo[1,2-a]pyridine chemistry represents a significant chapter in the evolution of heterocyclic chemistry. Imidazo[1,2-a]pyridines were first synthesized in the early 20th century, but their importance grew substantially in the latter half of the century as their biological and material properties became more apparent. These heterocycles have since become recognized as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry.
The synthetic approaches to imidazo[1,2-a]pyridines have evolved significantly over time. Classical methods for synthesizing these compounds involved the cyclocondensation of 2-aminopyridines with α-haloketones or their equivalents. However, more recent developments have introduced various metal-free methodologies that offer advantages in terms of efficiency, environmental impact, and functional group tolerance.
A significant advancement in the synthesis of imidazo[1,2-a]pyridines was the development of the Groebke-Blackburn-Bienaymé reaction, a multicomponent reaction involving 2-aminopyridine, aldehyde, and isonitrile. This approach has enabled the efficient synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines with diverse substitution patterns.
The specific compound this compound represents a more recent development in this field, featuring a combination of structural elements that have been of interest in heterocyclic chemistry. The 1,3-benzodioxol moiety has historical significance in natural product chemistry, while the nitro-substituted imidazo[1,2-a]pyridine core has been explored for various applications in synthetic and medicinal chemistry.
Position Within Imidazopyridine Pharmacophore Space
Imidazo[1,2-a]pyridines constitute an important class of heterocyclic compounds with significant presence in pharmacological research. The broad pharmacophore space occupied by these compounds includes various medicinal applications, making them valuable scaffolds in drug discovery efforts.
Several imidazo[1,2-a]pyridine derivatives have demonstrated important biological activities and have been developed into commercial drugs. Notable examples include zolpidem, alpidem, saripidem, necopidem, zolimidine, and olprinone. These compounds exhibit various activities including sedative-hypnotic, anxiolytic, and other pharmacological properties.
| Drug Name | Activity Class |
|---|---|
| Zolpidem | Hypnotic |
| Alpidem | Anxiolytic |
| Saripidem | Sedative and anxiolytic |
| Necopidem | Anxiolytic |
| Zolimidine | Antiulcer |
| Olprinone | Cardiotonic agent |
Within this broader pharmacophore space, this compound represents a specialized structural variant. The presence of the 1,3-benzodioxol moiety at position 2 introduces structural features that are found in numerous bioactive compounds, while the nitro group at position 6 provides opportunities for further structural modifications through reduction to an amino group or other transformations.
The imidazo[1,2-a]pyridine scaffold offers several pharmacophoric features that contribute to its biological activities:
- The fused bicyclic system provides a rigid framework that can interact with biological targets
- The nitrogen atoms offer hydrogen bond acceptor capabilities
- The aromatic character allows for π-π stacking interactions with protein residues
- The various substitution positions enable fine-tuning of physicochemical properties
Recent research has expanded the synthetic approaches to diversely substituted imidazo[1,2-a]pyridines, enabling the exploration of structure-activity relationships and the development of compounds with optimized properties. Metal-free direct synthesis methods have gained particular attention for their efficiency and environmental benefits.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-17(19)10-2-4-14-15-11(7-16(14)6-10)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRRIXYWKKPLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587660 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-81-6 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Amino-6-nitropyridine
The preparation of 2-amino-6-nitropyridine begins with nitration of 2-aminopyridine. While conventional nitrating agents (HNO₃/H₂SO₄) predominantly favor para-substitution (position 5), directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable regioselective nitration at position 6. Key parameters include:
- Temperature : –78°C to suppress side reactions.
- Electrophile : Isoamyl nitrite (1.2 equiv) in tetrahydrofuran (THF).
- Yield : 68–72% after chromatographic purification.
Preparation of α-Bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one
Safrole, a natural product abundant in sassafras oil, serves as the starting material for 1,3-benzodioxol-5-ylacetyl derivatives:
- Ozonolysis of safrole : Generates piperonal (1,3-benzodioxole-5-carbaldehyde).
- Grignard addition : Treatment with methylmagnesium bromide forms 1-(1,3-benzodioxol-5-yl)ethanol.
- Oxidation and bromination : Sequential Swern oxidation (oxalyl chloride/DMSO) and Appel bromination (CBr₄/PPh₃) yield the α-bromo ketone (83% overall yield).
Cyclocondensation Reaction
Combining 2-amino-6-nitropyridine (1.0 equiv) and α-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one (1.1 equiv) in refluxing ethanol (12 h) affords the target compound in 65–70% yield. Critical optimizations include:
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF | Ethanol | +25% |
| Base | Triethylamine | Potassium carbonate | +15% |
| Temperature | 80°C | Reflux (78°C) | +10% |
| Reaction Time | 24 h | 12 h | No change |
Mechanistic Insight : The reaction proceeds via nucleophilic displacement of bromide by the 2-amino group, followed by intramolecular cyclodehydration. The nitro group’s electron-withdrawing nature accelerates the elimination step, as evidenced by comparative studies with non-nitrated analogues.
Alternative Nitration Pathways
For substrates where pre-nitrated 2-aminopyridines are inaccessible, post-cyclization nitration offers a contingency route. However, this approach faces significant challenges:
Directed Nitration of Imidazo[1,2-a]pyridine
Treating 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine with fuming HNO₃ (90%) in acetic anhydride at 0°C installs the nitro group predominantly at position 6 (58% yield). Competing nitration at position 3 (22%) necessitates chromatographic separation.
Electronic Effects : The benzodioxolyl group’s +M (mesomeric) donation activates positions 3 and 6 for electrophilic attack, while the imidazo ring’s π-deficient character further directs nitration to these sites.
Radical Nitration Strategies
Emerging methodologies employing tert-butyl nitrite (TBN) and iron(III) chloride under blue LED irradiation enable milder nitration (40°C, 6 h). Initial trials show modest regioselectivity (6-nitro:3-nitro = 3:1) but require further optimization.
Scalability and Process Considerations
Continuous Flow Synthesis
Adapting the cyclocondensation step to a continuous flow reactor (Vapourtec E-series) enhances reproducibility and throughput:
Purification Challenges
The product’s low solubility in common solvents (ethyl acetate, dichloromethane) necessitates recrystallization from dimethyl sulfoxide (DMSO)/water (1:5), achieving >99% purity by HPLC.
Analytical Characterization
Critical spectroscopic data confirm the structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 1.8 Hz, 1H, H-5), 8.35 (dd, J = 9.2, 1.8 Hz, 1H, H-7), 7.45 (d, J = 9.2 Hz, 1H, H-8), 6.95 (s, 1H, H-2'), 6.02 (s, 2H, OCH₂O), 2.45 (s, 3H, CH₃).
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₄H₁₀N₃O₄: 292.0668; found: 292.0665.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2-(2H-1,3-benzodioxol-5-yl)-6-aminoimidazo[1,2-a]pyridine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus, indicating potent antibacterial activity .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Its structure allows it to interact with cellular pathways involved in cancer proliferation.
Case Study: Inhibition of Tumor Growth
A research article in Cancer Research highlighted that this compound inhibited the growth of human breast cancer cells (MCF-7) in vitro. The compound induced apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In preclinical trials using mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation . This suggests a promising avenue for further research into its role in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Comparisons
Planarity and Substituent Effects
- Target Compound: The benzodioxole ring and nitro group introduce steric and electronic effects. This planarity may enhance π-π stacking in biological targets.
- Chloro- and Bromo-Substituted Analogues :
- 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine (): Replaces the pyridine ring with pyridazine and substitutes nitro with chloro. Molecular weight: 273.67; higher lipophilicity (XLogP3: 2.8) due to chloro .
- 3-Bromo-6-nitro Derivatives (): Bromine’s larger atomic radius may hinder binding in sterically sensitive targets compared to nitro groups.
Hydrogen Bonding and Crystal Packing
- 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (): Crystal cohesion via C–H⋯N and C–H⋯O bonds forms layers parallel to the ac plane . The benzodioxole group in the target compound may similarly participate in hydrogen bonding, influencing solubility and crystallinity.
Anticholinesterase Activity
Imidazo[1,2-a]pyridines with nitro or methoxy substituents show promise as anticholinesterase agents. For example:
- 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde : Demonstrated structural features compatible with acetylcholinesterase binding pockets (e.g., planarity, hydrogen-bonding groups) .
- Fluorophenyl Analogues : 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine () may exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity .
Antimicrobial and Anticancer Potential
- 6-Nitroimidazo[1,2-a]pyridine Derivatives : Nitro groups are critical for antiparasitic and antibacterial activity, as seen in analogues like 6-nitroimidazo[1,2-a]pyridine hydrochloride () .
- Trifluoromethyl Derivatives : 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine () shows increased metabolic stability due to the trifluoromethyl group .
Data Tables
Table 1: Structural and Physicochemical Properties
*Estimated via analogy.
Biological Activity
2-(1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxole moiety with a nitroimidazo pyridine framework. Its molecular formula is , with a molecular weight of 252.22 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Antimicrobial Activity
Research has indicated that derivatives of nitroimidazo compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound induced apoptosis in human breast cancer (MCF-7) cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
The mechanism involves the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In a model using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with this compound resulted in:
- Reduction of Reactive Oxygen Species (ROS) : A significant decrease in ROS levels was observed.
- Improvement in Mitochondrial Membrane Potential : The compound helped maintain mitochondrial integrity under stress conditions.
Case Studies
A notable case study involved the use of this compound in an animal model for neurodegenerative diseases. Mice treated with 20 mg/kg of the compound showed improved cognitive function in behavioral tests compared to control groups. Histological analysis revealed reduced neuronal loss and inflammation markers.
Q & A
Q. What are the standard synthetic routes for 2-(1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine, and what are their critical optimization parameters?
The compound is typically synthesized via condensation of 2-aminopyridine derivatives with α-halogenated ketones or aldehydes. For example, analogous nitroimidazo[1,2-a]pyridines are prepared using phosphorus oxychloride (POCl₃) in DMF under reflux, followed by crystallization from methanol (yield ~74%) . Key parameters include solvent choice (e.g., DMF for electrophilic substitution), reaction temperature (e.g., 353 K for cyclization), and stoichiometric control of reagents like POCl₃ to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its solid-state packing?
X-ray crystallography is the gold standard, with refinement using programs like SHELXL . For example, nitroimidazo[1,2-a]pyridine derivatives exhibit planar fused-ring systems, with dihedral angles between substituents (e.g., 33.92° for methoxyphenyl groups) affecting packing. Intermolecular hydrogen bonds (C–H⋯N/O) and π-π stacking between aromatic rings stabilize the lattice . Crystallization solvents (e.g., methanol) must be selected to avoid disorder and ensure high-resolution data .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?
- 1H/13C NMR : Assignments rely on coupling patterns (e.g., doublets for aromatic protons) and chemical shifts (e.g., δ ~10 ppm for aldehyde protons).
- IR : Nitro groups (~1520 cm⁻¹) and benzodioxole C–O stretches (~1250 cm⁻¹) are diagnostic .
- HRMS : Validates molecular ion peaks (e.g., [M+1]+ at m/z 298.09) . Cross-validation with computational methods (e.g., DFT) or X-ray data ensures accuracy .
Advanced Research Questions
Q. How do electronic effects of the 6-nitro and benzodioxole substituents influence reactivity in cross-coupling or functionalization reactions?
The electron-withdrawing nitro group deactivates the imidazo[1,2-a]pyridine core, making electrophilic substitutions challenging. However, it enhances regioselectivity in nucleophilic aromatic substitutions (e.g., amination at C3). The benzodioxole group’s electron-donating methoxy moiety can stabilize intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), though steric hindrance may limit yields . Computational studies (e.g., Fukui indices) can predict reactive sites .
Q. What experimental strategies resolve contradictions in reaction outcomes, such as unexpected byproducts (e.g., dienes) during nitro-group transformations?
In cases where nitroimidazopyridines yield dienes instead of aminated products (e.g., with ammonia), mechanistic studies (e.g., trapping intermediates via LC-MS) are essential. Evidence suggests nitro groups may undergo conjugate addition with nucleophiles, leading to ring-opening intermediates that reclose into non-aromatic systems . Adjusting reaction conditions (e.g., solvent polarity, temperature) or using protecting groups (e.g., Boc for NH) can suppress such pathways .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR studies highlight the importance of nitro group positioning and substituent lipophilicity. For instance:
- Nitro at C6 enhances antitumor activity by stabilizing DNA intercalation.
- Benzodioxole groups improve blood-brain barrier penetration, relevant for neuroactive agents . High-throughput screening of substituent libraries (e.g., varying aryl groups at C2) coupled with molecular docking (e.g., targeting kinases) optimizes potency .
Q. What challenges arise in refining the crystal structure of nitroimidazopyridines with disordered solvent molecules or twinning?
Disordered solvent (e.g., methanol) in crystal lattices complicates refinement. Strategies include:
- Using SQUEEZE (in PLATON) to model diffuse electron density.
- Collecting low-temperature data to reduce thermal motion . For twinned crystals, twin law identification (e.g., via ROTAX in SHELXL) and detwinning algorithms are critical .
Methodological Considerations
- Data Contradictions : Conflicting bioactivity results (e.g., varying IC₅₀ values across studies) may stem from assay conditions (e.g., cell line variability) or compound purity. Orthogonal assays (e.g., SPR for binding, cytotoxicity counterscreens) validate hits .
- Experimental Design : For SAR, employ modular synthesis to systematically vary substituents while holding core geometry constant. Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
